Methyl 4-hydroxycinnoline-3-carboxylate
Overview
Description
Methyl 4-hydroxycinnoline-3-carboxylate is an organic compound belonging to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxycinnoline-3-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxycinnoline-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxycinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated cinnoline derivatives.
Scientific Research Applications
Methyl 4-hydroxycinnoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxycinnoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxyquinoline-3-carboxylate
- Methyl 4-hydroxyisoquinoline-3-carboxylate
- Methyl 4-hydroxybenzocinnoline-3-carboxylate
Uniqueness
Methyl 4-hydroxycinnoline-3-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications.
Biological Activity
Methyl 4-hydroxycinnoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized using various methodologies, including:
- Condensation Reactions : Utilizing aromatic aldehydes and carboxylic acids in the presence of acid catalysts.
- Alkylation : Methylation reactions using methyl iodide as a methylating agent in the presence of bases such as triethylamine .
Antiviral Activity
This compound has been shown to exhibit potent antiviral properties, particularly against Hepatitis B Virus (HBV). In vitro studies demonstrated that at a concentration of 10 µM, the compound significantly inhibited HBV replication. Molecular docking simulations suggest that it interacts effectively with viral proteins, potentially blocking their function .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains have been determined, showcasing its potential as an antibacterial agent. For instance, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
- Hepatitis B Virus Inhibition :
- Cytotoxicity Assessment :
-
Structure-Activity Relationship (SAR) :
- Research involving structural modifications revealed that specific substituents on the aromatic ring significantly influenced biological activity. For example, compounds with electron-donating groups showed enhanced antiviral and antibacterial activities compared to those with electron-withdrawing groups .
Table 1: Biological Activity Summary of this compound Derivatives
Properties
IUPAC Name |
methyl 4-oxo-1H-cinnoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)6-4-2-3-5-7(6)11-12-8/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSWWNJUGEWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40730738 | |
Record name | Methyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17762-13-9 | |
Record name | Methyl 4-oxo-1,4-dihydrocinnoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40730738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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